![molecular formula C17H23FN2O B5680680 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol](/img/structure/B5680680.png)
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol (DFMQ) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of quinoline derivatives and is known for its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activation of nuclear factor kappa-B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses.
Biochemical and Physiological Effects:
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation. In addition, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have anti-inflammatory effects by reducing the production of inflammatory mediators.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and to be well-tolerated in animal studies. However, 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has some limitations for use in lab experiments. It is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. In addition, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol. One area of research is the investigation of its potential use as a fluorescent probe for imaging purposes. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to have fluorescent properties, which make it a potential candidate for use in imaging studies. Another area of research is the investigation of its potential use in the treatment of cancer. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been shown to induce apoptosis in cancer cells and to inhibit cell proliferation, making it a potential candidate for use in cancer therapy. Finally, the mechanism of action of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol needs to be further elucidated to fully understand its biological effects and potential applications.
Métodos De Síntesis
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol can be synthesized by reacting 2-methyl-4-hydroxyquinoline with dipropylamine and formaldehyde in the presence of a catalyst. The reaction yields 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol as a yellow solid, which can be purified by recrystallization. The synthesis of 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been optimized to produce high yields and purity, making it a feasible compound for scientific research.
Aplicaciones Científicas De Investigación
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 3-[(dipropylamino)methyl]-6-fluoro-2-methyl-4-quinolinol has been used in various studies to investigate its effects on cell proliferation, apoptosis, and gene expression. It has also been studied for its potential use as a fluorescent probe for imaging purposes.
Propiedades
IUPAC Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c1-4-8-20(9-5-2)11-15-12(3)19-16-7-6-13(18)10-14(16)17(15)21/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPTUGUBJOLNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC1=C(NC2=C(C1=O)C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(dipropylamino)methyl]-6-fluoro-2-methyl-1H-quinolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

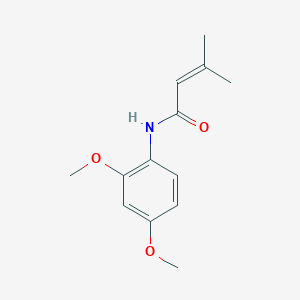
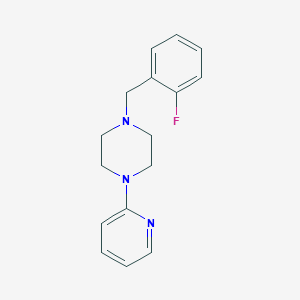
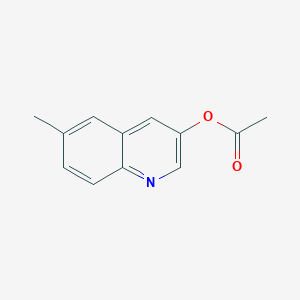


![N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5680648.png)
![2-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-7-isopropyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5680656.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5680658.png)
![4-[rel-(1S,5S)-3,6-diazabicyclo[3.2.2]non-3-ylmethyl]-2,1,3-benzoxadiazole dihydrochloride](/img/structure/B5680661.png)
![4-[3-(4-iodophenyl)-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B5680668.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5680677.png)
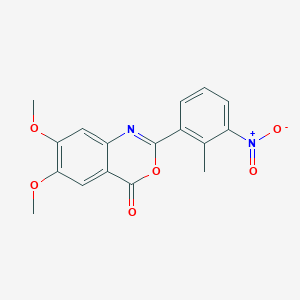
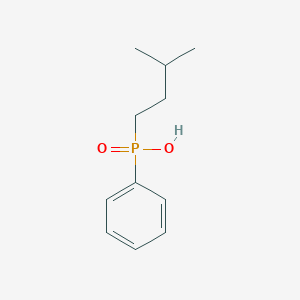
![N-{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B5680697.png)